1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide
描述
1-(3-Chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a synthetic small molecule featuring a benzo[b][1,4]oxazepinone core substituted with a 3-chlorophenyl group and a methanesulfonamide moiety. The compound’s structure integrates a seven-membered oxazepine ring fused to a benzene system, with a 3,3-dimethyl-4-oxo substituent on the tetrahydro ring. This design likely enhances metabolic stability and target binding affinity compared to simpler heterocyclic scaffolds.
属性
IUPAC Name |
1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-18(2)11-25-16-9-14(6-7-15(16)20-17(18)22)21-26(23,24)10-12-4-3-5-13(19)8-12/h3-9,21H,10-11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMQZSKXWDEQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a benzo[b][1,4]oxazepine core, which is known for its diverse pharmacological properties. The incorporation of the methanesulfonamide group and the chlorophenyl substituent suggests significant interactions with biological targets.
- Molecular Formula : CHClNOS
- Molecular Weight : 451.0 g/mol
- CAS Number : 921993-51-3
The biological activity of this compound can be attributed to its structural features that may interact with various biological targets such as enzymes or receptors involved in disease processes. The presence of the methanesulfonamide group allows for nucleophilic substitution reactions, while the oxazepine ring may participate in electrophilic aromatic substitution or nucleophilic addition reactions. These interactions are crucial for understanding its pharmacological potential.
Biological Activity Overview
Preliminary studies indicate that compounds related to this structure may exhibit significant biological activities including:
- Antimicrobial Properties : Potential effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Possible modulation of inflammatory pathways.
- Anticancer Activity : Initial findings suggest inhibition of cancer cell proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar compounds derived from oxazepine structures. Results indicated that these compounds exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Compound Name | Activity | Target Organisms | Reference |
|---|---|---|---|
| 1-(3-chlorophenyl)-N-(5-isobutyl...) | Moderate | E. coli, Staphylococcus aureus | |
| 1-(3-chlorophenyl)-N-(5-ethyl...) | High | Pseudomonas aeruginosa |
Anti-inflammatory Properties
In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases.
Anticancer Studies
Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported an IC50 value indicating effective cytotoxicity against breast cancer cells at low concentrations.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| HeLa (Cervical Cancer) | 20 | Apoptosis induction |
相似化合物的比较
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related derivatives reported in recent studies:
Key Findings:
Structural Variations and Synthetic Efficiency :
- The target compound’s 3-chlorophenyl group distinguishes it from analogs with phenyl (Compound 14) or oxetane (Compound 13) substituents. Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets.
- Synthetic yields vary significantly: Compounds 25 and 26 (87–88% yields) demonstrate superior synthetic efficiency compared to Compound 13 (20%), likely due to steric or electronic factors during cyclization .
Impact of Substituents on Physicochemical Properties: Oxetane in Compound 13 improves aqueous solubility but results in lower yield, suggesting a trade-off between solubility and synthetic feasibility. The target compound’s 3,3-dimethyl-4-oxo moiety may confer conformational rigidity, reducing metabolic degradation compared to non-alkylated analogs.
Positional Isomerism :
- Compounds 25 and 26 highlight the importance of sulfonamide positioning (C2 vs. C4 on the phenyl ring), which could modulate binding kinetics or off-target effects.
常见问题
Q. What are the optimal synthetic routes for preparing this compound and its derivatives, considering yield and purity?
The synthesis typically involves multi-step reactions starting with cyclization to form the tetrahydrobenzo[b][1,4]oxazepine core. Key steps include:
- Cyclization of precursors (e.g., reacting chlorinated benzoxazepine intermediates with sulfonamide moieties under controlled pH and temperature) .
- Sulfonamide coupling : Methanesulfonamide groups are introduced via nucleophilic substitution or coupling reactions, often using catalysts like palladium or copper to enhance selectivity .
- Purification : Techniques such as column chromatography and recrystallization are critical for achieving >95% purity, as confirmed by HPLC and NMR .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : 1H and 13C NMR are used to confirm the benzoxazepine ring structure, sulfonamide linkage, and substituent positions (e.g., 3-chlorophenyl group) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~434.94 g/mol for the parent compound) and detects isotopic patterns for chlorine .
- HPLC : Ensures purity and monitors reaction progress, particularly for intermediates prone to side reactions .
Q. How can researchers design initial biological screening assays to evaluate the therapeutic potential of this compound?
- Enzyme inhibition assays : Test interactions with targets like histone deacetylases (HDACs) or kinases using fluorogenic substrates .
- Cell-based assays : Evaluate antiproliferative activity in cancer cell lines (e.g., IC50 determinations) and compare to structurally related compounds .
- Solubility screening : Use DMSO/PBS mixtures to assess bioavailability, as poor solubility (common in benzoxazepines) may require formulation optimization .
Advanced Research Questions
Q. How can contradictory data regarding the biological activity of this compound across different studies be systematically analyzed and resolved?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (HDAC1 vs. HDAC6) can yield divergent results. Orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) are recommended for validation .
- Stereochemical effects : Unresolved stereoisomers (e.g., at the 3,3-dimethyl position) may exhibit distinct activities. Chiral HPLC or asymmetric synthesis should be employed .
- Metabolic instability : Phase I metabolites (e.g., hydroxylated derivatives) might interfere in long-term assays. LC-MS/MS profiling of incubated samples can clarify this .
Q. What strategies are employed to establish structure-activity relationships (SAR) for benzoxazepine-sulfonamide hybrids like this compound?
- Substituent variation : Systematic modification of the 3-chlorophenyl group (e.g., replacing Cl with F or methoxy) and benzoxazepine substituents (e.g., allyl vs. propyl) reveals trends in potency .
- Pharmacophore mapping : Overlay studies using X-ray crystallography or computational models identify critical hydrogen-bonding interactions (e.g., sulfonamide-SO2 with catalytic lysine residues) .
- Data clustering : Compare activity profiles of analogs (e.g., antiproliferative vs. anti-inflammatory) to prioritize lead compounds .
Q. What computational approaches are utilized to predict the binding modes and pharmacokinetic properties of this compound?
- Molecular docking : Tools like AutoDock Vina simulate interactions with targets (e.g., HDACs), guided by crystallographic data from related sulfonamides .
- ADMET prediction : Software such as SwissADME forecasts logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration based on structural descriptors .
- MD simulations : Assess conformational stability of the benzoxazepine ring in aqueous vs. membrane environments to guide solubility enhancements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
